molecular formula C14H20N2O3S B10971035 Methyl 3-{[(4-methylcyclohexyl)carbamoyl]amino}thiophene-2-carboxylate

Methyl 3-{[(4-methylcyclohexyl)carbamoyl]amino}thiophene-2-carboxylate

Cat. No.: B10971035
M. Wt: 296.39 g/mol
InChI Key: MQMIIBOYDWAJFU-UHFFFAOYSA-N
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Description

Methyl 3-{[(4-methylcyclohexyl)carbamoyl]amino}thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis. This compound, in particular, is characterized by its unique structure, which includes a thiophene ring substituted with a methyl group, a carbamoyl group, and an ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[(4-methylcyclohexyl)carbamoyl]amino}thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfur sources such as phosphorus pentasulfide.

    Introduction of the Carbamoyl Group: The carbamoyl group can be introduced via a reaction with an isocyanate derivative.

    Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(4-methylcyclohexyl)carbamoyl]amino}thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methyl group on the thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Methyl 3-{[(4-methylcyclohexyl)carbamoyl]amino}thiophene-2-methanol.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Methyl 3-{[(4-methylcyclohexyl)carbamoyl]amino}thiophene-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer properties.

    Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of Methyl 3-{[(4-methylcyclohexyl)carbamoyl]amino}thiophene-2-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting enzymes or receptors involved in disease pathways. The thiophene ring can interact with biological macromolecules through π-π stacking interactions, hydrogen bonding, and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-{[(4-methylcyclohexyl)carbamoyl]amino}thiophene-2-carboxylate is unique due to the presence of the 4-methylcyclohexyl group, which imparts specific steric and electronic properties. This makes it distinct in terms of its reactivity and interaction with biological targets compared to other thiophene derivatives.

Properties

Molecular Formula

C14H20N2O3S

Molecular Weight

296.39 g/mol

IUPAC Name

methyl 3-[(4-methylcyclohexyl)carbamoylamino]thiophene-2-carboxylate

InChI

InChI=1S/C14H20N2O3S/c1-9-3-5-10(6-4-9)15-14(18)16-11-7-8-20-12(11)13(17)19-2/h7-10H,3-6H2,1-2H3,(H2,15,16,18)

InChI Key

MQMIIBOYDWAJFU-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)NC(=O)NC2=C(SC=C2)C(=O)OC

Origin of Product

United States

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